1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one
Overview
Description
1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one is a complex organic compound that features a combination of fluorine, methyl, thiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one typically involves multiple steps, starting from readily available precursors. The final step often involves the formation of the butanone moiety through a carbonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes .
Scientific Research Applications
1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Piperazine Derivatives: Compounds such as ciprofloxacin and sildenafil, which feature piperazine moieties, share some structural similarities.
Uniqueness
1-[5-Fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its fluorine and methyl substitutions, along with the thiophene and piperazine rings, make it a versatile compound for various applications .
Properties
IUPAC Name |
1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c1-3-5-18(24)15-13-16(21)17(12-14(15)2)22-7-9-23(10-8-22)20(25)19-6-4-11-26-19/h4,6,11-13H,3,5,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSCAIMNPJQEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C3=CC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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